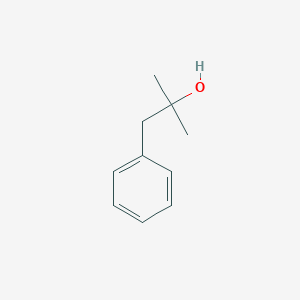

2-Methyl-1-phenyl-2-propanol

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and industrial literature, 2-Methyl-1-phenyl-2-propanol is identified by several names and chemical identifiers. Its systematic IUPAC name is 2-methyl-1-phenylpropan-2-ol. thermofisher.comnih.govnih.gov The compound is also commonly referred to by synonyms such as α,α-Dimethylphenethyl alcohol, Benzyl (B1604629) dimethyl carbinol, and Phenyl-tert-butanol. lookchem.comtcichemicals.comscbt.comsigmaaldrich.comsimsonpharma.comindiafinechemicals.com

The Chemical Abstracts Service (CAS) has assigned the number 100-86-7 to this compound, which serves as a universal identifier in scientific databases and publications. lookchem.comscbt.comsigmaaldrich.com Its chemical formula is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol . lookchem.comscbt.comsigmaaldrich.comsimsonpharma.com

Interactive Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-methyl-1-phenylpropan-2-ol thermofisher.comnih.govnih.gov |

| CAS Number | 100-86-7 lookchem.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄O lookchem.comscbt.comsigmaaldrich.comsimsonpharma.com |

| Molecular Weight | 150.22 g/mol lookchem.comscbt.comsimsonpharma.com |

| Synonyms | α,α-Dimethylphenethyl alcohol, Benzyl dimethyl carbinol, Phenyl-tert-butanol lookchem.comtcichemicals.comscbt.comsigmaaldrich.comsimsonpharma.comindiafinechemicals.com |

Historical Overview of Research on this compound

Historically, research on this compound has been closely linked to its synthesis and applications in fragrance and organic synthesis. The most established method for its preparation is the Grignard reaction, involving the reaction of benzylmagnesium chloride with acetone. lookchem.comchemicalbook.comsmolecule.com This method has been a cornerstone for both laboratory-scale and industrial production.

Early research also explored its use as a fragrance ingredient due to its pleasant floral scent, reminiscent of lilac and hyacinth, and its stability in alkaline conditions, making it suitable for soap perfumes. lookchem.comchemicalbook.com Furthermore, its utility as a precursor in the synthesis of other organic compounds, such as 2-methyl-1-phenyl-2-propyl bromide, was recognized in earlier studies. lookchem.comchemicalbook.comsigmaaldrich.com A 1986 article in Tetrahedron Letters provides a synthesis reference for the compound. lookchem.com

Significance and Research Gaps in Contemporary Chemical Science

In contemporary chemical science, this compound continues to be a subject of interest. Its applications have expanded beyond fragrances to include its use as a solvent in organic reactions and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. zhishangchem.comchemimpex.com The compound's structure makes it a valuable building block in organic synthesis.

Recent research has also touched upon its potential role in materials science as a modifier for polymer materials to enhance flexibility and affinity. zhishangchem.com Moreover, it has been identified in trace amounts in cocoa, suggesting its potential as a biomarker for cocoa consumption, although this requires further validation. lookchem.comfoodb.ca

Despite its established synthesis and applications, research gaps remain. While the racemic mixture is well-studied, the enantioselective synthesis of its chiral isomers, such as (R)-(+)-2-Methyl-1-phenyl-1-propanol, presents an ongoing area of research. Developing efficient chiral catalysts for its asymmetric hydrogenation is a key challenge. Further investigation into its biological activities and the development of robust analytical methods for its detection in various matrices are also areas ripe for future exploration.

Detailed Research Findings

Synthesis and Reactions

The primary synthetic route to this compound is the Grignard reaction. lookchem.comchemicalbook.comsmolecule.com This involves the nucleophilic addition of benzylmagnesium chloride to acetone. The reaction is typically followed by hydrolysis to yield the tertiary alcohol. smolecule.com Research has focused on optimizing this process for higher yields and purity. google.com

The compound undergoes typical reactions of tertiary alcohols. For instance, it can be used to prepare the corresponding bromide, 2-methyl-1-phenyl-2-propyl bromide. chemicalbook.comsigmaaldrich.com Its hydroxyl group can be a site for further functionalization, making it a versatile intermediate in multi-step syntheses.

Applications in Catalysis and Synthesis

In the realm of catalysis, there is interest in the catalytic hydrogenation of prochiral ketones to produce enantiomerically pure forms of related alcohols. While not directly focused on this compound, this research area suggests potential future directions for creating its chiral counterparts.

Its use as a starting material is exemplified in a patented method for preparing 2-methyl-1-substituted phenyl-2-propylamine compounds, where it is subjected to a Ritter reaction. google.com This highlights its role as an intermediate in the synthesis of pharmacologically relevant structures.

Interactive Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light orange/yellow liquid or low-melting solid lookchem.comtcichemicals.comtcichemicals.com |

| Odor | Floral, herbaceous lookchem.comchemicalbook.com |

| Melting Point | 23-25 °C (lit.) lookchem.comsigmaaldrich.com |

| Boiling Point | 94-96 °C at 10 mmHg (lit.) lookchem.comsigmaaldrich.com |

| Density | 0.974 g/mL at 25 °C (lit.) lookchem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.514 (lit.) lookchem.comsigmaaldrich.com |

| Solubility | Slightly soluble in water lookchem.comcymitquimica.comfishersci.nl |

| Flash Point | 178 °F lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRBSMFKVOJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047601 | |

| Record name | 1,1-Dimethylphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha,alpha-Dimethylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |

| Record name | alpha,alpha-Dimethylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.977 | |

| Record name | alpha,alpha-Dimethylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

100-86-7 | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BENZYL CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95NCI59MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 °C | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methyl 1 Phenyl 2 Propanol

Grignard Reaction Pathways in the Synthesis of 2-Methyl-1-phenyl-2-propanol

The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to tertiary alcohols such as this compound. This method involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of a ketone or aldehyde. libretexts.orgyoutube.com

A principal Grignard pathway for synthesizing this compound involves the reaction of benzylmagnesium chloride with acetone. uvic.ca In this process, the benzyl (B1604629) group, acting as a carbanion nucleophile, attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a magnesium alkoxide intermediate. Subsequent acidic workup (hydrolysis) protonates the alkoxide to yield the final product, this compound, which is a tertiary alcohol. libretexts.orgstudy.com

Formation of Intermediate: Benzylmagnesium Chloride + Acetone → Magnesium Alkoxide Intermediate

Hydrolysis: Magnesium Alkoxide Intermediate + H₃O⁺ → this compound + Mg(OH)Cl

This method is effective because it directly combines the necessary phenylmethyl and dimethylcarbinol structural components.

The success and efficiency of the Grignard synthesis are highly dependent on meticulous control of reaction parameters to maximize yield and purity.

Anhydrous Conditions: A critical factor is the strict exclusion of water from the reaction system. rsc.org Grignard reagents are potent bases and will react readily with protic solvents, including residual moisture in glassware or solvents, which would consume the reagent and reduce the product yield. rsc.org All glassware must be thoroughly oven-dried, and anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are required.

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the ketone can influence the outcome. Using a slight excess of the Grignard reagent can help ensure the complete conversion of the starting ketone.

Temperature Control: The reaction is typically initiated at a low temperature and may require cooling to manage its exothermic nature. Maintaining an appropriate temperature profile is crucial to prevent side reactions, such as the formation of byproducts.

Purity of Magnesium: The quality of the magnesium turnings used to prepare the Grignard reagent is also important. An oxide layer on the magnesium surface can inhibit the reaction, and activation, often with a small crystal of iodine, may be necessary to initiate the formation of the Grignard reagent. uvic.ca

Table 1: Grignard Synthesis Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Diethyl Ether or THF | Prevents decomposition of the Grignard reagent. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture and oxygen. |

| Temperature | Cooled initially, then reflux | Controls exothermic reaction and drives it to completion. |

| Reactants | Benzylmagnesium Chloride, Acetone | Direct pathway to the target tertiary alcohol. |

| Workup | Acidic (e.g., dilute HCl or H₂SO₄) | Protonates the alkoxide intermediate to form the alcohol. |

Alternative Synthetic Approaches for this compound

Beyond the traditional Grignard reaction with benzylmagnesium chloride, alternative methods have been developed, utilizing different starting materials and catalytic systems.

An alternative route involves a magnesium-mediated reaction using chlorobenzene (B131634) and isobutyraldehyde (B47883). google.com In this approach, a phenyl Grignard reagent (phenylmagnesium chloride) is prepared in situ from chlorobenzene and magnesium chips in an organic solvent like THF. This reagent then reacts with isobutyraldehyde. The nucleophilic phenyl group attacks the carbonyl carbon of the aldehyde, leading to an intermediate which, after hydrolysis, yields 2-methyl-1-phenyl-1-propanol, a structural isomer of the target compound. However, a related patent describes a method where chlorobenzene, magnesium, and isobutyraldehyde are reacted to produce 2-methyl-1-phenyl-1-propanol with yields reported as high as 91.1% and purity exceeding 99%. google.com While this specific patent focuses on the isomer, the underlying principle of forming a Grignard reagent from an aryl halide to react with an aldehyde is a viable alternative strategy in organometallic synthesis.

Catalytic hydrogenation offers a different approach, focusing on the reduction of a suitable precursor molecule. A logical precursor for this compound is the ketone 2-methyl-1-phenyl-1-propanone. The reduction of the carbonyl group in this ketone would yield the desired tertiary alcohol.

This transformation can be achieved through transfer hydrogenation, a method that avoids the need for high-pressure hydrogen gas. mdpi.com In transfer hydrogenation, an organic molecule, most commonly 2-propanol, serves as the hydrogen source in the presence of a transition metal catalyst. mdpi.com Ruthenium and rhodium complexes are often employed as catalysts for this type of reduction. mdpi.com The process involves the transfer of a hydride from the catalyst to the ketone's carbonyl carbon, followed by protonation to form the alcohol. This method is valued for its operational simplicity and mild reaction conditions.

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve highly selective transformations. For the synthesis of alcohols, enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KRs) are particularly useful. nih.gov These enzymes can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity.

A potential chemoenzymatic route to this compound would involve the enzymatic reduction of a ketone precursor, such as 2-methyl-1-phenyl-1-propanone. Although the target molecule itself is achiral, the principles of biocatalytic reduction offer significant advantages, including:

High Selectivity: Enzymes operate with high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

Mild Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, which is environmentally advantageous. manchester.ac.uk

Sustainability: The use of biocatalysts derived from renewable resources aligns with the principles of green chemistry.

This route would involve incubating the precursor ketone with a selected reductase enzyme and a cofactor (such as NADH or NADPH), which provides the reducing equivalents.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Reactants | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Grignard Reaction | Benzyl Chloride, Magnesium, Acetone | Diethyl Ether/THF, H₃O⁺ | Classic, direct C-C bond formation; requires strict anhydrous conditions. |

| Mg-mediated Reaction | Chlorobenzene, Magnesium, Isobutyraldehyde | THF, H₃O⁺ | In situ Grignard formation; high yield reported for isomer synthesis. google.com |

| Catalytic Hydrogenation | 2-Methyl-1-phenyl-1-propanone (precursor) | Ru or Rh complex, 2-Propanol | Avoids high-pressure H₂; mild conditions. mdpi.com |

| Chemoenzymatic Synthesis | 2-Methyl-1-phenyl-1-propanone (precursor) | Ketoreductase (KR), Cofactor (e.g., NADPH) | High selectivity; environmentally friendly; mild aqueous conditions. nih.gov |

Process Optimization and Scale-Up Considerations in this compound Production

The efficient and large-scale production of this compound hinges on the careful optimization of the synthesis process. Key considerations include the fine-tuning of reaction conditions to maximize yield and purity, the selection of an appropriate and efficient catalyst, and the choice of solvents, with an increasing emphasis on the principles of green chemistry.

The yield and purity of this compound are highly sensitive to the conditions under which the synthesis is performed. In Grignard-based syntheses, which are a common method for producing tertiary alcohols, factors such as temperature, reaction time, and the nature of the reactants play a crucial role.

Detailed research into the synthesis of the structurally related isomer, 2-methyl-1-phenyl-1-propanol, provides valuable insights into how these parameters can be manipulated for optimal outcomes. For instance, a study on the preparation of this isomer demonstrated that both the choice of the metallic reagent and the reaction temperature significantly influence the final yield and purity. When the reaction was conducted at a reflux temperature of 65°C, a yield of 91.1% and a purity of 99.6% were achieved. However, lowering the temperature to 40°C resulted in a decrease in both yield (80.6%) and purity (96.5%) chemimpex.com. This suggests that for this particular transformation, higher temperatures are favorable for achieving a more complete reaction and higher product quality.

The following interactive data table illustrates the impact of different reaction conditions on the synthesis of a structural isomer, highlighting the sensitivity of the process to these variables.

In the context of Grignard synthesis, the "catalyst" can be viewed as the organometallic reagent itself, which is typically formed in situ. The choice of metal is a determining factor in the efficiency of the reaction. Comparative studies on the synthesis of 2-methyl-1-phenyl-1-propanol have shown that magnesium is a superior metal for this type of reaction compared to sodium or zinc. When magnesium chips were used, the yield reached 91.1% with a purity of 99.6%. In contrast, replacing magnesium with sodium particles, even at a higher molar quantity, resulted in a significantly lower yield of 72.2%, although the purity remained high at 99.0%. The use of zinc particles led to an even poorer outcome, with a yield of 75.4% and a purity of 89.9% chemimpex.com. These findings underscore the superior efficiency of magnesium-based Grignard reagents for this class of transformation.

Beyond traditional chemical synthesis, biocatalysis presents a green and highly selective alternative for the production of chiral alcohols. For the synthesis of the enantiomerically pure (R)-(+)-2-Methyl-1-phenyl-1-propanol, the asymmetric bioreduction of the corresponding ketone, 2-methyl-1-phenylpropan-1-one, has been successfully demonstrated using biocatalysts such as Lactobacillus paracasei researchgate.net. This enzymatic approach offers high enantiomeric excess and operates under mild reaction conditions, making it an environmentally friendly option researchgate.net. While this method is specific for the chiral version of the related isomer, it highlights the potential of biocatalysis in the synthesis of complex alcohols.

The following interactive data table provides a comparison of the efficiency of different metals in a Grignard-type reaction for the synthesis of a structural isomer of this compound.

The choice of solvent is a critical aspect of process optimization, with significant implications for reaction efficiency, safety, and environmental impact. In Grignard reactions, aprotic ether solvents are typically required to stabilize the organomagnesium reagent. Tetrahydrofuran (THF) is a commonly used solvent in the synthesis of this compound and its isomers chemimpex.com.

The principles of green chemistry also encourage the exploration of alternative, more environmentally benign solvents. While extensive research on solvent substitution for the synthesis of this compound is not widely documented, the broader field of organic synthesis is actively investigating greener alternatives to traditional solvents. Furthermore, the adoption of biocatalytic methods, as mentioned previously, is a significant step towards a greener synthesis. These reactions are often carried out in aqueous media under mild conditions, drastically reducing the reliance on volatile and potentially hazardous organic solvents researchgate.net. The application of such green chemistry principles is essential for the development of sustainable and economically viable large-scale production of this compound.

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1 Phenyl 2 Propanol

Substitution Reactions Involving 2-Methyl-1-phenyl-2-propanol

Substitution reactions of this compound proceed readily under acidic conditions, where the hydroxyl group can be protonated to form a good leaving group (water). The stability of the resulting carbocation is a critical factor in determining the reaction mechanism.

SN1 Mechanism with Halogenating Agents (e.g., HBr)

The reaction of this compound with halogenating agents such as hydrogen bromide (HBr) predominantly follows a unimolecular nucleophilic substitution (SN1) mechanism. bartleby.comchegg.comchegg.com This pathway is favored due to the structure of the alcohol, which allows for the formation of a highly stable tertiary carbocation upon departure of the leaving group. bartleby.comlibretexts.org

The mechanism involves a stepwise process:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid (HBr), forming a protonated alcohol (an oxonium ion). This step converts the poor leaving group (-OH) into a much better leaving group (H₂O). bartleby.comlibretexts.org

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a tertiary carbocation. This is the rate-determining step of the SN1 reaction. masterorganicchemistry.com The stability of this carbocation is enhanced by the presence of three alkyl groups and the adjacent phenyl group. bartleby.com

Nucleophilic Attack: The bromide ion (Br⁻), a competent nucleophile, attacks the electrophilic carbocation. This final step leads to the formation of the substitution product. bartleby.com

Formation of 2-Methyl-1-phenyl-2-propyl Bromide

The product of the SN1 reaction between this compound and HBr is 2-Methyl-1-phenyl-2-propyl bromide. sigmaaldrich.com The formation of this alkyl halide is a direct consequence of the mechanism described above, where the bromide ion captures the stable tertiary carbocation intermediate.

Reaction Scheme: C₆H₅CH₂C(CH₃)₂OH + HBr → C₆H₅CH₂C(CH₃)₂Br + H₂O

This transformation is a common method for converting tertiary alcohols into their corresponding alkyl halides.

Dehydration Reactions of this compound

The elimination of water from an alcohol, known as dehydration, is another acid-catalyzed reaction that is highly relevant to this compound. This process typically proceeds through an E1 (unimolecular elimination) mechanism, which shares the same carbocation intermediate as the SN1 reaction.

Formation of 2-Methyl-1-phenylpropene

When this compound is heated with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it undergoes dehydration to yield an alkene. chegg.com The major product of this elimination reaction is 2-Methyl-1-phenylpropene. chemicalbook.comchegg.com

The mechanism proceeds as follows:

Protonation of the Alcohol: Similar to the SN1 reaction, the hydroxyl group is protonated by the acid catalyst. chegg.com

Loss of Water: The protonated alcohol loses a molecule of water to form the stable tertiary carbocation. chegg.comyoutube.com

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. In the case of this compound, a proton can be removed from the methylene (B1212753) group (CH₂), leading to the formation of the double bond and the final alkene product. youtube.com

Because the dehydration of this compound can only form one constitutional isomer (2-Methyl-1-phenylpropene), it is a straightforward example of an E1 reaction. chegg.com

Catalytic Dehydration Studies and Mechanistic Insights

The dehydration of alcohols is a significant industrial process, and various catalysts have been studied to improve efficiency and selectivity. While traditional homogeneous Brønsted acids like sulfuric acid are effective, heterogeneous catalysts are often preferred for their ease of separation and potential for reuse.

Studies on similar phenyl-substituted alcohols have been conducted using catalysts such as "acidic" alumina. sciencemadness.org These solid acid catalysts facilitate the dehydration reaction, often at elevated temperatures. Research has shown that the mechanism on solid catalysts can be complex, but it generally involves the formation of a carbocation-like intermediate on the catalyst surface.

More advanced catalytic systems have also been explored for alcohol dehydration. For instance, metal triflates and rhenium-based catalysts like methylrhenium trioxide (MTO) and Re₂O₇ have been shown to be efficient for the dehydration of tertiary and benzylic alcohols. rsc.org These catalysts can operate under milder conditions than traditional strong acids.

Table 1: Catalytic Systems for Alcohol Dehydration

| Catalyst System | Typical Reaction Conditions | Mechanistic Features |

|---|---|---|

| Brønsted Acids (H₂SO₄, H₃PO₄) | Heating with aqueous acid | E1 mechanism via carbocation intermediate |

| "Acidic" Alumina (Al₂O₃) | 250-360°C | Surface-catalyzed reaction, likely involving carbocation-like species |

| Metal Triflates (e.g., Hf(OTf)₄) | Decreasing temperatures with increasing alcohol substitution | Homogeneous catalysis |

| Rhenium Catalysts (MTO, Re₂O₇) | ~100°C for benzylic/tertiary alcohols | Efficient for benzylic and tertiary alcohols |

Chiral Transformations and Asymmetric Synthesis using this compound

This compound, particularly in its enantiomerically pure forms such as (R)-(+)-2-Methyl-1-phenyl-1-propanol, serves as a valuable chiral building block, or synthon, in the field of stereoselective organic synthesis. Its utility lies in its defined stereochemistry at the carbinol center, which can be leveraged to introduce chirality into new, more complex molecules. The primary applications in asymmetric synthesis involve its use as a chiral auxiliary or as a precursor for the synthesis of chiral ligands for metal-catalyzed reactions.

Role as a Chiral Auxiliary:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.orgwikipedia.orgsigmaaldrich.com While detailed research findings on the specific use of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural features—a sterically demanding phenyl and isopropyl group attached to a chiral center—make it a candidate for such applications in principle.

The general strategy would involve attaching the chiral alcohol to a reactant, thereby influencing the stereochemical course of the reaction through steric hindrance. For instance:

In Diels-Alder Reactions: The chiral alcohol could be esterified with a prochiral dienophile, such as acrylic acid. The bulky phenyl and isopropyl groups of the 2-methyl-1-phenyl-2-propoxy group would sterically block one face of the dienophile. This would compel the diene to approach from the less hindered face, leading to the preferential formation of one diastereomer of the cycloaddition product.

In Asymmetric Alkylations: Similarly, an enolate derived from an ester of this compound would possess a chiral environment. The approach of an electrophile (e.g., an alkyl halide) would be sterically biased to one side, resulting in the formation of a new stereocenter with a predictable configuration.

The effectiveness of such a chiral auxiliary is determined by the degree of diastereoselectivity it can induce, which is often reported as diastereomeric excess (d.e.).

Precursor to Chiral Ligands:

A significant application of chiral molecules like this compound is in the synthesis of chiral ligands for asymmetric catalysis. In this approach, the hydroxyl group of the alcohol serves as a chemical handle or "anchor point" for synthesizing more elaborate ligand structures. These ligands can then be complexed with transition metals (such as rhodium, palladium, or iridium) to create a chiral catalyst. This catalyst, in turn, can promote a wide range of chemical reactions to proceed with high enantioselectivity, producing a significant excess of one enantiomer of the product (measured as enantiomeric excess, e.e.).

Examples of ligand classes that could theoretically be synthesized from this compound include:

Phosphine-oxazoline ligands

Diamine ligands

The transformation of the alcohol into a ligand involves converting the hydroxyl group into other functionalities, such as amines or phosphines, while retaining the original stereocenter. This chiral center, now part of the ligand backbone, creates a chiral environment around the metal center, which is the basis for the enantioselective catalysis.

The following table summarizes the potential and documented roles of this compound in chiral transformations.

Table 1: Roles of this compound in Asymmetric Synthesis

| Role | Transformation Type | Description | Key Outcome Metric |

|---|---|---|---|

| Chiral Building Block | Asymmetric Bioreduction | Synthesis of enantiopure (R)-(+)-2-Methyl-1-phenyl-1-propanol from 2-methyl-1-phenylpropan-1-one using biocatalysts like Lactobacillus paracasei. | Enantiomeric Excess (e.e.) |

| Chiral Auxiliary (Potential) | Diastereoselective Alkylation | The chiral alcohol is temporarily attached to a substrate to direct the stereoselective addition of an alkyl group to a prochiral center. | Diastereomeric Excess (d.e.) |

| Chiral Auxiliary (Potential) | Diastereoselective Diels-Alder | The chiral alcohol is esterified with a dienophile to direct the facial selectivity of the cycloaddition reaction. | Diastereomeric Excess (d.e.) |

| Precursor to Chiral Ligands | Ligand Synthesis | The hydroxyl group is chemically modified to synthesize more complex chiral ligands for use in metal-catalyzed asymmetric reactions. | Enantiomeric Excess (e.e.) of the final catalytic reaction product. |

Spectroscopic and Computational Characterization of 2 Methyl 1 Phenyl 2 Propanol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with 2-Methyl-1-phenyl-2-propanol, detailed information about its conformational arrangement, functional groups, and fragmentation under ionization can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shifts (δ), splitting patterns (multiplicity), and integration values in an NMR spectrum provide unambiguous evidence for the molecule's connectivity and conformation.

For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule chemicalbook.com.

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the phenyl ring are chemically equivalent and appear as a singlet at approximately δ 2.8 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton gives rise to a singlet, the chemical shift of which can vary but is typically found around δ 1.6 ppm.

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are observed as a sharp singlet at approximately δ 1.3 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

Aromatic Carbons: Multiple signals between δ 125-138 ppm.

Quaternary Carbon (-C(CH₃)₂OH): A signal around δ 73 ppm.

Methylene Carbon (-CH₂-): A signal around δ 50 ppm.

Methyl Carbons (-CH₃): A signal around δ 29 ppm.

The absence of complex splitting for the methylene and methyl signals confirms their conformational relationship with neighboring atoms, supporting the proposed structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl | ~7.3 | Multiplet | 5H |

| Methylene (-CH₂-) | ~2.8 | Singlet | 2H |

| Hydroxyl (-OH) | ~1.6 | Singlet | 1H |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and are used to identify the functional groups present. ksu.edu.sa

The IR spectrum of this compound shows characteristic absorption bands that confirm its structure chemicalbook.com:

O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicating hydrogen bonding.

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) are due to the C-H stretching vibrations of the phenyl ring.

C-H Aliphatic Stretch: Strong bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹) correspond to the C-H stretching of the methyl and methylene groups.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region corresponds to the stretching vibration of the tertiary alcohol C-O bond.

Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information, especially for the homo-nuclear C=C bonds of the phenyl ring. ksu.edu.sa

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |

| Phenyl | Aromatic C-H Stretch | 3100-3000 | Sharp, Medium |

| Methyl/Methylene | Aliphatic C-H Stretch | 2980-2850 | Strong |

| Phenyl | Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight. nih.gov

The fragmentation of tertiary alcohols is often characterized by specific cleavage patterns. libretexts.org Key fragmentation pathways for this compound include:

Alpha-Cleavage: The most prominent fragmentation involves the cleavage of a C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃, mass 15) results in a stable oxonium ion at m/z 135.

Formation of Benzyl (B1604629) Cation: Cleavage of the bond between the methylene group and the tertiary carbon results in the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a significant peak in the spectrum.

Loss of Water: Dehydration, or the loss of a water molecule (H₂O, mass 18), from the molecular ion can lead to a peak at m/z 132.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical |

| 91 | [C₇H₇]⁺ | Formation of benzyl cation |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies using quantum chemical calculations provide deeper insight into the molecular properties that are not directly accessible through experimental techniques alone. These methods can predict molecular geometries, electronic structures, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to predict molecular geometries (bond lengths and angles), vibrational frequencies, and properties related to chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kahedu.edu.in

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy arrangement of its atoms.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra of the molecule. These calculated frequencies can be compared with experimental data to confirm vibrational assignments. kahedu.edu.in

Analyze Electronic Properties: The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Theoretical studies on similar molecules have demonstrated that DFT calculations, often using functionals like B3LYP, provide results that are in good agreement with experimental data. mdpi.com

Computational modeling is a valuable tool for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. This approach allows for the investigation of reaction feasibility and the rationalization of observed product distributions.

For reactions involving this compound, such as its dehydration in the presence of acid or its reaction with HBr, computational methods can be applied to:

Identify Intermediates: Determine the structure and stability of transient species, like carbocations, that are formed during the reaction. For example, in the reaction with HBr, a tertiary carbocation intermediate is expected to form after the protonation of the hydroxyl group and subsequent loss of water. chegg.com

Locate Transition States: A transition state represents the highest energy point along a reaction coordinate. Calculating its structure and energy is crucial for determining the reaction's activation energy and, consequently, its rate.

These theoretical investigations provide a molecular-level understanding of the reaction dynamics, complementing experimental kinetic studies and helping to predict the outcomes of new chemical transformations.

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of molecules by simulating the atomic motions over time. For this compound, a molecule with several rotatable bonds, MD simulations can provide detailed insights into its preferred shapes, the energy barriers between different conformations, and the dynamics of their interconversion.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a three-dimensional structure of the molecule is constructed and optimized using quantum mechanical methods to find a low-energy starting conformation. This structure is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or solution-phase conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes.

Following minimization, the system is gradually heated to the desired simulation temperature and equilibrated to ensure it reaches a stable state. The production phase of the MD simulation is then carried out, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. This process generates a large dataset of molecular conformations sampled over the simulation time.

Analysis of the MD trajectory for this compound would focus on the dihedral angles of the rotatable bonds, which define the molecule's conformation. The key dihedral angles to monitor would be:

τ1 (Cα-Cβ-Cγ-Cδ): Rotation around the bond connecting the phenyl ring to the propanol (B110389) backbone.

τ2 (Cβ-Cγ-C(CH3)2-OH): Rotation around the central carbon-carbon bond of the propanol chain.

By plotting the potential energy surface as a function of these dihedral angles, stable conformations (local energy minima) and the transition states connecting them can be identified. The relative populations of these conformers can also be estimated from the simulation data, providing a statistical understanding of the conformational preferences of this compound.

Based on the structural features of this compound, it is anticipated that its conformational flexibility will be primarily governed by the steric hindrance between the bulky phenyl and tertiary butyl groups. The intramolecular hydrogen bonding between the hydroxyl group and the π-electron cloud of the phenyl ring could also play a role in stabilizing certain conformations.

A hypothetical conformational analysis using MD simulations would likely explore the potential energy landscape to identify the most stable rotamers. The results could be summarized in a table detailing the key dihedral angles, relative energies, and predicted populations of the dominant conformers.

Table 1: Hypothetical Stable Conformers of this compound from Molecular Dynamics Simulation

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| I | gauche | anti | 0.00 | 65 |

| II | anti | gauche | 1.2 | 25 |

| III | gauche | gauche | 2.5 | 10 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of results that would be obtained from a molecular dynamics study. The labels 'gauche' and 'anti' refer to typical staggered conformations with dihedral angles of approximately ±60° and 180°, respectively.

Further analysis of the simulation trajectories could reveal the timescales of conformational transitions and the pathways for these changes. This information is crucial for understanding the dynamic behavior of this compound and how its shape influences its interactions with other molecules.

Applications of 2 Methyl 1 Phenyl 2 Propanol in Advanced Materials and Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

Precursor to Chiral Building Blocks

While 2-Methyl-1-phenyl-2-propanol is an achiral molecule itself due to the absence of a stereocenter, it plays a role as a valuable precursor in asymmetric synthesis. chemimpex.com Asymmetric synthesis is a critical field focused on producing enantiomerically pure compounds, which is vital in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological effects. The structure of this compound can be modified through various chemical reactions to create chiral molecules that serve as building blocks for more complex, stereospecific drugs. chemimpex.com Its use as a starting material aids in meeting the growing demand for enantiomerically pure substances in modern medicine. chemimpex.com

Influence on Active Pharmaceutical Ingredient (API) Formulation and Stability

In the formulation of certain pharmaceuticals, this compound exhibits properties that enhance the stability of active ingredients. chemimpex.com Its excellent solubility in organic solvents makes it a useful component in drug formulations. chemimpex.com Research indicates that its inclusion can help stabilize APIs, potentially improving their shelf-life and bioavailability. chemimpex.com The inherent characteristics of this compound contribute to the stability and efficacy of the final pharmaceutical products in which it is used as an intermediate. chemimpex.com

Utility in Organic Synthesis as a Solvent or Reagent

Beyond its role in pharmaceutical pathways, this compound is a functional compound in broader organic synthesis. It serves as an effective solvent for various chemical reactions, where it can enhance the solubility of reactants and consequently improve reaction yields. chemimpex.com

As a reagent, it is used as a precursor for other valuable chemicals. For instance, it is a starting material in the preparation of 2-methyl-1-phenyl-2-propyl bromide. sigmaaldrich.comchemicalbook.comchemicalbook.com The hydroxyl group can also be esterified to produce a number of esters that have applications in other industries. chemicalbook.comchemicalbook.comscentree.co One of the common laboratory synthesis routes to produce this compound itself is through a Grignard reaction involving benzylmagnesium chloride and acetone. chemicalbook.comchemicalbook.comscentree.co

Table 1: Synthetic Utility of this compound

| Role | Application Example | Reference Compound |

|---|---|---|

| Reagent | Preparation of an alkyl halide | 2-Methyl-1-phenyl-2-propyl bromide |

| Reagent | Synthesis of esters | Dimethyl Benzyl (B1604629) Carbinyl acetate |

| Solvent | General Organic Reactions | Enhancing reactant solubility |

Integration into Polymer and Resin Development

The application of this compound extends to material science, where it is used in the synthesis of polymers and is considered a material intermediate. chemimpex.comgoogle.com Its integration into polymer backbones can influence the final material's mechanical and thermal properties. chemimpex.com

Synthesis of Asymmetric Molecule Branches in Polymers

Research into the development of novel synthetic polymers has explored the use of phenyl-containing alcohols to create asymmetric molecule branches. While not specifically citing this compound, studies on analogous compounds like 1-phenylethanol (B42297) have demonstrated that such structures can be enzymatically esterified with monomers like divinyladipate. This process is aimed at developing new polymers containing asymmetric branches, which can impart unique properties to the material. The structural similarity of this compound suggests its potential utility in similar chemoenzymatic synthesis strategies for creating polymers with specialized architectures.

Development of Oil-soluble Polyester (B1180765) Resins

In the synthesis of polyester resins, monoalcohols are often employed as chain-terminating agents to control the molecular weight and viscosity of the final polymer. This control is crucial for developing resins with specific solubility characteristics, such as solubility in oil or styrene, which is a common reactive diluent. As a monofunctional alcohol, this compound can theoretically serve this purpose. By reacting at the end of a growing polyester chain, it would cap the polymerization, preventing the formation of an excessively high molecular weight polymer. This moderation of chain length generally leads to lower viscosity and improved solubility in non-polar, organic media, which is a key characteristic of oil-soluble polyester resins.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Melting Point | 23-25 °C |

| Boiling Point | 94-96 °C at 10 mmHg |

| Density | 0.974 g/mL at 25 °C |

| Refractive Index | n20/D 1.514 |

Source: chemicalbook.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzyl dimethyl carbinol |

| 2-methyl-1-phenyl-2-propyl bromide |

| Benzylmagnesium chloride |

| Acetone |

| Dimethyl Benzyl Carbinyl acetate |

| 1-phenylethanol |

| Divinyladipate |

| Styrene |

Analytical Methodologies for 2 Methyl 1 Phenyl 2 Propanol

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for separating 2-Methyl-1-phenyl-2-propanol from impurities or other components in a mixture. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the compound and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of non-volatile or thermally sensitive compounds. For phenylpropanol derivatives, HPLC methods often utilize a UV detector, as the phenyl group contains a chromophore that absorbs ultraviolet light, facilitating detection. osha.govnih.gov The selection of the stationary and mobile phases is critical for achieving effective separation.

A study on the stability of a related compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, in biological samples utilized an HPLC technique with UV detection at 214.4 nm. nih.gov Similarly, methods developed for other short-chain alcohols have employed mobile phases consisting of solvent mixtures like isooctane (B107328) and isopropanol. osha.govresearchgate.net An external standard calibration method is commonly used for quantification, where the response of the sample is compared to that of standards with known concentrations. osha.gov

Table 1: Illustrative HPLC Conditions for Analysis of Related Phenyl Alcohols

| Parameter | Condition 1 (for 2-amino-2-methyl-1-propanol) | Condition 2 (for 1-phenyl-2-propanol) |

|---|---|---|

| Mobile Phase | 80:20 Isooctane:Isopropanol osha.gov | 99:1 Hexane:Isopropanol researchgate.net |

| Detector | UV Detector (254 nm for derivative) osha.gov | UV Detector |

| Flow Rate | Not specified | 0.2 mL/min researchgate.net |

| Calibration | External Standard Method osha.gov | Not specified |

This table presents typical conditions used for related compounds, which can serve as a starting point for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds like this compound. jmchemsci.com In this technique, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. jmchemsci.com The mass spectrometer provides information about the mass-to-charge ratio of the ions, which allows for the determination of the compound's molecular weight and structural features based on its fragmentation pattern. jmchemsci.com

The mass spectrum of this compound is characterized by specific ion fragments. This fragmentation data serves as a fingerprint for identification. Public databases like PubChem contain experimental GC-MS data for this compound, which can be used for comparison. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound from EI-B Instrument

| Mass-to-Charge Ratio (m/z) | Relative Abundance |

|---|---|

| 92.0 | 99.99 |

| 59.0 | 79.82 |

| 91.0 | 49.90 |

| 43.0 | 26.43 |

| 31.0 | 14.73 |

Data sourced from PubChem, Spectra ID 28412. nih.gov

Reference Standards and Regulatory Compliance in Analytical Research

The use of certified reference standards and adherence to regulatory guidelines are paramount in analytical research to ensure the accuracy, precision, and reliability of results.

Reference Standards: Analytical procedures for this compound require well-characterized reference standards. Organizations like the National Institute of Standards and Technology (NIST) provide standard reference data for chemical compounds that can be used to verify analytical results. nist.gov These standards are essential for confirming the identity and purity of a sample and for calibrating analytical instruments.

Regulatory Compliance: When this compound is used as a component in regulated products, such as pharmaceuticals or as a flavoring agent, its analysis must comply with specific regulatory requirements. nih.govfda.gov For instance, the U.S. Food and Drug Administration (FDA) mandates that components used in drug manufacturing conform to current Good Manufacturing Practice (CGMP) regulations. fda.govgmp-compliance.org This includes conducting specific identity tests on incoming raw materials and ensuring they meet written specifications for purity and quality. fda.govgmp-compliance.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded it poses no safety concern at current intake levels when used as a flavoring agent. nih.gov Such evaluations rely on robust and validated analytical data to characterize the substance.

Environmental and Biological Research Perspectives on 2 Methyl 1 Phenyl 2 Propanol

Environmental Fate and Degradation Studies

Detailed environmental fate and degradation studies specifically for 2-Methyl-1-phenyl-2-propanol are limited in publicly available literature. However, information from safety data sheets and assessments of related compounds provides some insight.

Material Safety Data Sheets (MSDS) for the isomeric compound 2-methyl-1-phenyl-1-propanol suggest that discharge into the environment should be avoided chemicalbook.com. For this isomer, there is no available data on persistence, degradability, bioaccumulative potential, or mobility in soil guidechem.com. One assessment indicates that it is not likely to be mobile in the environment due to low water solubility, yet may be mobile due to its volatility fishersci.com.

Metabolic Pathways and Biotransformation

Information regarding the specific metabolic pathways and biotransformation of this compound is scarce. The Human Metabolome Database (HMDB) explicitly states that there are no metabolic pathways available for this compound in its database hmdb.ca.

Research on xenobiotics, particularly phenolic compounds, indicates that organisms typically metabolize such chemicals to facilitate their excretion nih.gov. This often involves phase I reactions, managed by enzymes like cytochrome P450, and phase II reactions, which conjugate the molecule to increase water solubility nih.gov. For instance, studies on a similar tertiary alcohol, 2-methyl-2-propanol (tert-butyl alcohol), show it is slowly metabolized and primarily eliminated in the urine as a glucuronide conjugate industrialchemicals.gov.au. Another related compound, 2-phenylpropionic acid, has been shown in rats to undergo metabolic activation through two main pathways: acyl-CoA formation and acyl glucuronidation nih.gov.

While these examples from related structures suggest potential biotransformation routes such as glucuronidation, specific enzymatic processes and resulting metabolites for this compound have not been documented in the reviewed literature.

Interaction with Biological Systems and Biochemical Pathways

As a member of the phenylpropane class of organic compounds, this compound has known interactions with biological systems, primarily through its use as a flavoring agent and fragrance hmdb.cachemicalbook.comnih.gov. Its organoleptic properties, described as floral and herbaceous, indicate a direct interaction with sensory receptors chemicalbook.com.

Toxicological data from high-dose studies in rodents show that the compound can cause somnolence, coma, and gastritis, indicating interactions with the central nervous and gastrointestinal systems at high concentrations haz-map.com.

From a biochemical perspective, phenylpropanes are a significant class of compounds in plants, synthesized through the phenylpropanoid pathway nih.gov. This pathway produces a wide variety of secondary metabolites, including lignin, flavonoids, and coumarins, which are crucial for plant structure and defense nih.gov. While this compound is structurally related to intermediates in this pathway, its specific role or effect on these biochemical routes has not been detailed.

Potential Roles in Plant Defense Mechanisms and Signaling Pathways

There is no direct evidence to date demonstrating a role for this compound in plant defense or signaling. However, its classification as a phenylpropane suggests a potential, yet unconfirmed, involvement hmdb.ca. The phenylpropanoid pathway is a cornerstone of plant defense, producing a vast array of compounds that protect against herbivores and pathogens nih.gov.

For example, phenylpropenes like eugenol (B1671780) and chavicol, which are structurally related to this compound, are known to accumulate in specialized glandular trichomes of plants like sweet basil and serve as key defense compounds nih.gov. These compounds can deter feeding by herbivores and inhibit microbial growth. Given that this compound has been detected in Theobroma cacao (cocoa) hmdb.ca, it is plausible that it could function as a secondary metabolite involved in the plant's defense system, although this remains speculative without direct research.

Stability in Biological Samples (e.g., Plasma, Urine)

Specific studies on the stability of this compound in plasma and urine are not available in the current body of scientific literature. However, research on a closely related compound, (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), provides valuable insights into how a similar structure might behave in biological matrices nih.gov.

A study investigating the stability of MPPH in plasma and urine samples inoculated with Escherichia coli found that the compound remained stable in plasma for 48 hours at 37°C. In contrast, its stability in urine decreased by approximately 11% under the same conditions nih.gov. For long-term storage at -20°C, a gradual decrease in stability was observed in both matrices, with a more pronounced degradation in urine over a six-month period nih.gov. These findings highlight the importance of storage conditions and the potential for microbial degradation when analyzing biological samples.

The following tables summarize the stability data for MPPH, which may serve as a proxy for understanding the potential stability challenges for this compound.

Table 1: Stability of (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) in Plasma

| Storage Condition | Time Period | Remaining Compound (%) |

|---|---|---|

| 37°C | 48 hours | Stable |

| -20°C | 1 month | ~93% |

| -20°C | 6 months | ~30.45% |

Table 2: Stability of (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) in Urine

| Storage Condition | Time Period | Remaining Compound (%) |

|---|---|---|

| 37°C | 48 hours | ~89% |

| -20°C | 1 month | ~91.34% |

| -20°C | 6 months | ~49.16% |

Data derived from a study on the related compound (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) nih.gov.

Detection in Natural Matrices (e.g., Cocoa) and Biomarker Potential

This compound has been identified in natural sources, most notably in cocoa beans (Theobroma cacao) and associated cocoa products hmdb.cafoodb.ca. While it has been detected, it has not yet been quantified in these food items hmdb.cafoodb.ca.

The presence of this compound in a specific food source like cocoa has led to the suggestion that it could serve as a potential biomarker for consumption hmdb.cafoodb.ca. A biomarker is a measurable indicator of some biological state or condition. In this context, detecting this compound in human samples (such as urine or blood) could indicate recent consumption of cocoa products. This application is particularly relevant for dietary assessment studies and understanding the metabolism of food components. To date, however, very few articles have been published on this specific compound, and its full potential as a reliable biomarker requires further investigation hmdb.cafoodb.ca.

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is increasingly focused on developing environmentally friendly and efficient synthesis processes. For 2-Methyl-1-phenyl-2-propanol, future research is geared towards green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the advancement of biocatalysis. The synthesis of related chiral compounds, such as (R)-(+)-2-Methyl-1-phenyl-1-propanol, has been successfully achieved with high enantiomeric excess through the asymmetric bioreduction of the corresponding ketone using biocatalysts like Lactobacillus paracasei. This enzymatic approach is considered a green method as it operates under mild conditions and offers high selectivity. researchgate.net Future research will likely explore the use of specific enzymes or whole-cell biocatalysts for the direct and efficient production of this compound, potentially from renewable feedstocks. mtak.hunih.gov

In addition to biocatalysis, innovations in traditional chemical synthesis are also contributing to greener processes. A recently developed preparation method for 2-methyl-1-phenyl-1-propanol, a structurally similar alcohol, emphasizes high raw material utilization while avoiding expensive and hazardous catalysts. google.com This method results in a high yield and purity of the final product, significantly reducing waste and production costs. google.com The principles of this approach, such as optimizing reaction conditions and utilizing recyclable reagents, can be adapted for the synthesis of this compound.

| Synthesis Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell microorganisms. | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for novel enzymes, process optimization, use of renewable feedstocks. |

| Green Chemical Synthesis | Avoidance of hazardous reagents, high atom economy, waste reduction. | Lower production costs, improved safety, reduced environmental footprint. | Development of novel catalysts, use of greener solvents, process intensification. |

Exploration of Novel Catalytic Systems for this compound Reactions

The reactivity of this compound is centered around its tertiary alcohol functional group, making it a substrate for reactions such as dehydration. The exploration of novel catalytic systems for these transformations is an active area of research, aiming to enhance selectivity, improve yields, and enable new synthetic pathways.

For instance, the dehydration of phenylpropanols has been studied using various catalysts, including modified active aluminum oxide and sulfuric acid. sciencemadness.org These studies reveal that the nature of the catalyst significantly influences the product distribution. Future research could focus on developing highly selective catalysts for the dehydration of this compound to produce specific alkenes, which are valuable monomers and chemical intermediates. The use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) could offer advantages in terms of reusability and product selectivity.

Furthermore, the development of catalysts for asymmetric reactions involving this compound or its derivatives is a promising field. While the parent molecule is achiral, its derivatives can possess chiral centers, and their enantioselective synthesis is of great interest, particularly in the pharmaceutical industry. chemimpex.com Research into chiral catalysts, including organocatalysts and metal complexes, could lead to the efficient production of enantiomerically pure compounds derived from this compound.

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research, offering insights into reaction mechanisms, molecular properties, and potential applications. For this compound, advanced computational studies can accelerate the discovery and development of new processes and applications.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. DFT calculations can be employed to investigate the mechanisms of reactions involving this compound, such as its dehydration, to understand the role of different catalysts and predict the most favorable reaction pathways. researchgate.netmdpi.com Such studies can guide the rational design of more efficient and selective catalysts.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are another area of computational research with significant potential. These models use molecular descriptors to predict the physicochemical properties and biological activities of compounds. By developing QSPR models for this compound and its derivatives, researchers can predict properties like boiling point, solubility, and toxicity without the need for extensive experimental work. Similarly, QSAR models could be used to predict the potential biological activities of novel derivatives, aiding in the design of new drug candidates. nih.govrsc.orgplos.org

| Computational Method | Application to this compound | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms, catalyst design, spectroscopic analysis. | Rational design of new catalysts and synthetic routes. |

| QSPR/QSAR Modeling | Predicting physicochemical properties and biological activities of derivatives. | Accelerated discovery of new applications and drug candidates. |

| Molecular Docking | Simulating interactions with biological targets. | Identification of potential pharmacological activities. |

Investigation of Undocumented Biological Activities and Applications

While this compound is primarily used as a chemical intermediate, its structural similarity to other biologically active phenylpropanoids suggests that it or its derivatives may possess undocumented pharmacological activities. researchgate.netnih.govhmdb.cafrontiersin.org Phenylpropanoids are a broad class of plant secondary metabolites known for a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.gov

A significant area for future research is the synthesis and biological evaluation of derivatives of this compound. For example, a study on a series of 3-amino-2-methyl-1-phenyl-propanones, which can be synthesized from this compound, demonstrated potent hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels. nih.gov These findings highlight the potential for discovering novel therapeutic agents based on the this compound scaffold.

Furthermore, the detection of this compound in cocoa suggests its natural occurrence and potential role as a biomarker for the consumption of cocoa products. hmdb.cafoodb.ca Further investigation into its natural sources and metabolic pathways in organisms could reveal new biological functions. The exploration of its potential as a fragrance ingredient is another avenue, given that the related compound 2-phenyl-1-propanol (B72363) is used in cosmetics and fine fragrances. mtak.hu

Q & A

Q. What are the key physical and chemical properties of 2-Methyl-1-phenyl-2-propanol relevant to experimental design?